

In-Depth Technical Guide to the Spectroscopic Data of (\pm)-Heraclenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (\pm)-Heraclenol

Cat. No.: B3422582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (\pm)-**Heraclenol**, a naturally occurring furanocoumarin. The information compiled herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (\pm)-**Heraclenol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for (\pm)-Heraclenol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.82	d	9.8	1H	H-4
7.69	d	2.2	1H	H-5
7.16	s	1H	H-8	
6.78	d	2.2	1H	H-6
6.27	d	9.8	1H	H-3
4.60	d	9.8	2H	H-1'
4.02	t	9.8	1H	H-2'
3.25	br s	2H	2 x -OH	
1.35	s	3H	H-4'	
1.25	s	3H	H-5'	

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for (\pm) -Heraclenol

Chemical Shift (δ) ppm	Carbon Atom Assignment
161.4	C-2
149.2	C-7
145.7	C-9
144.9	C-5
139.3	C-4
131.5	C-8a
125.1	C-4a
114.5	C-6
112.9	C-3
107.0	C-8
99.9	C-5a
77.9	C-2'
72.8	C-1'
72.3	C-3'
26.2	C-4'
24.3	C-5'

Solvent: CDCl_3

Table 3: Mass Spectrometry Data for (\pm) -Heraclenol

m/z	Relative Intensity (%)	Proposed Fragment
304.0947	-	[M]+ (Calculated for C ₁₆ H ₁₆ O ₆)
289	-	[M - CH ₃]+
245	-	[M - C ₃ H ₇ O]+
219	-	[M - C ₄ H ₇ O ₂]+
203	-	[M - C ₅ H ₉ O ₂]+
189	-	[M - C ₆ H ₁₁ O ₂]+
175	-	[M - C ₇ H ₁₃ O ₂]+

Note: Experimental fragmentation data is limited; proposed fragments are based on the analysis of similar furanocoumarin structures.

Table 4: Infrared (IR) Spectroscopic Data for (±)-Heraclenol

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretching (hydroxyl groups)
~2970, 2930	C-H stretching (aliphatic)
~1720	C=O stretching (lactone)
~1630	C=C stretching (aromatic/furan)
~1580, 1490, 1450	Aromatic ring skeletal vibrations
~1130	C-O stretching (ether)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

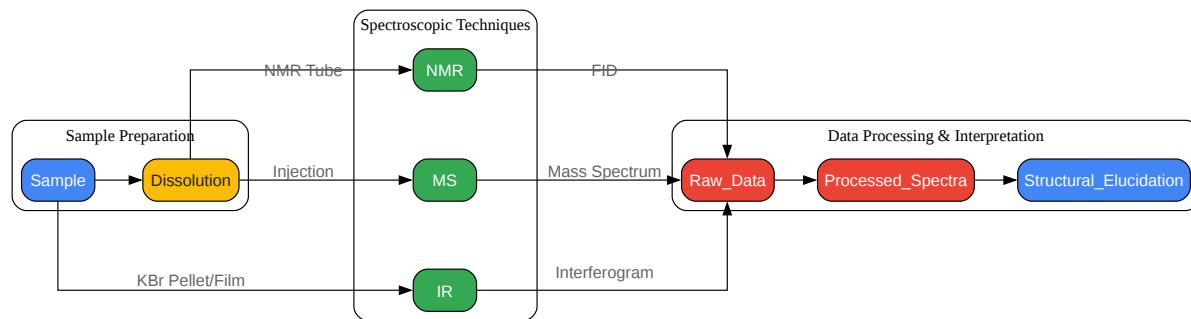
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **(±)-Heraclenol** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ^1H NMR) or the residual solvent signal (77.16 ppm for CDCl_3 in ^{13}C NMR).

Mass Spectrometry (MS)

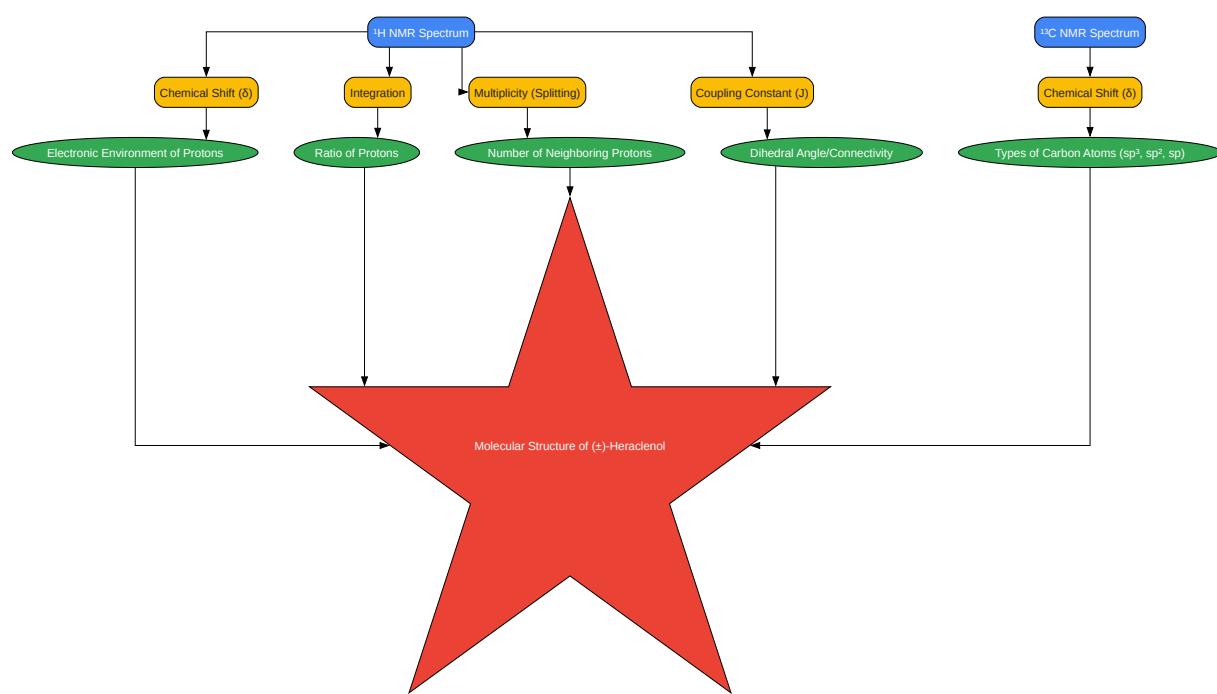
- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography

(LC). For GC-MS, the sample is typically derivatized (e.g., silylation) to increase volatility. For LC-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and injected into the LC system.


- Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and obtaining a characteristic fragmentation pattern. Electrospray Ionization (ESI) is often used for LC-MS to generate protonated molecules $[M+H]^+$ or other adducts.
- Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to provide further structural information.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: A small amount of **(±)-Heraclenol** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Thin Film: A solution of the compound in a volatile solvent (e.g., chloroform) is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).


Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **(±)-Heraclenol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Logical relationships in NMR data interpretation for structural elucidation.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of (\pm)-Heraclenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3422582#spectroscopic-data-nmr-ms-ir-for-heraclenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com